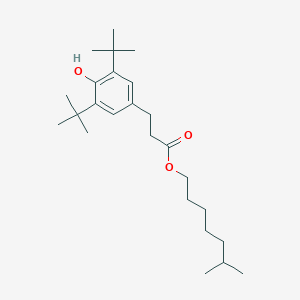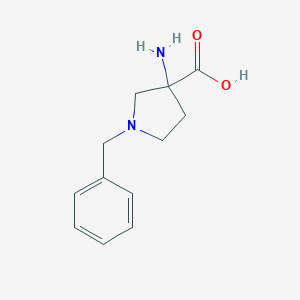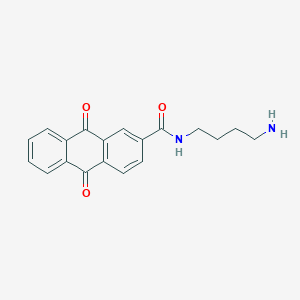
N-(4-Aminobutyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Aminobutyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide, commonly known as ADP or ADPA, is a synthetic compound that belongs to the class of anthracene derivatives. ADP has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of biochemistry and molecular biology.
Mechanism of Action
The mechanism of action of ADP involves its ability to intercalate into the DNA helix, leading to the stabilization of the DNA structure. This stabilization can affect the activity of various DNA-binding proteins, including transcription factors and enzymes involved in DNA replication and repair. Additionally, ADP can inhibit the activity of topoisomerase II by binding to its active site, leading to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects:
ADP has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that ADP can induce DNA damage and apoptosis in cancer cells. Additionally, ADP has been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest. In vivo studies have demonstrated that ADP can inhibit tumor growth in animal models of cancer.
Advantages and Limitations for Lab Experiments
ADP has several advantages for lab experiments, including its ability to stabilize the DNA structure and inhibit the activity of topoisomerase II. Additionally, ADP is relatively easy to synthesize and purify, making it a cost-effective reagent for scientific research. However, ADP has some limitations, including its potential cytotoxicity and the need for further studies to determine its safety and efficacy in vivo.
Future Directions
There are several future directions for the research on ADP. One potential direction is to explore the use of ADP as a potential anticancer agent. Additionally, further studies are needed to determine the safety and efficacy of ADP in vivo. Another potential direction is to investigate the use of ADP in DNA-based nanotechnology and biosensors. Finally, the development of new synthesis methods for ADP and its derivatives may lead to the discovery of new applications for this compound.
Conclusion:
In conclusion, N-(4-Aminobutyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide, or ADP, is a synthetic compound with potential applications in scientific research. ADP has been shown to stabilize the DNA structure, inhibit the activity of topoisomerase II, and induce DNA damage and apoptosis in cancer cells. While ADP has several advantages for lab experiments, further studies are needed to determine its safety and efficacy in vivo. The future directions for the research on ADP include exploring its potential as an anticancer agent, investigating its use in DNA-based nanotechnology and biosensors, and developing new synthesis methods for ADP and its derivatives.
Synthesis Methods
The synthesis of ADP involves the reaction of 9,10-anthracenedione with 1,4-diaminobutane in the presence of a catalyst such as acetic anhydride. The reaction results in the formation of ADP, which is a yellow crystalline powder with a melting point of 214-218°C. The purity of ADP can be confirmed using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
ADP has been extensively used in scientific research due to its ability to bind to DNA and RNA molecules. ADP can intercalate into the DNA helix, leading to the stabilization of the DNA structure. This property of ADP has been utilized in various applications such as DNA sequencing, DNA-protein interaction studies, and DNA cleavage assays. Additionally, ADP has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition can lead to the accumulation of DNA damage and cell death, making ADP a potential anticancer agent.
properties
CAS RN |
152718-87-1 |
|---|---|
Product Name |
N-(4-Aminobutyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide |
Molecular Formula |
C19H18N2O3 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-(4-aminobutyl)-9,10-dioxoanthracene-2-carboxamide |
InChI |
InChI=1S/C19H18N2O3/c20-9-3-4-10-21-19(24)12-7-8-15-16(11-12)18(23)14-6-2-1-5-13(14)17(15)22/h1-2,5-8,11H,3-4,9-10,20H2,(H,21,24) |
InChI Key |
QJLYAKYDMPQGPH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCCCCN |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCCCCN |
Other CAS RN |
152718-87-1 |
synonyms |
N-(4-aminobutyl)-9,10-dioxo-anthracene-2-carboxamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



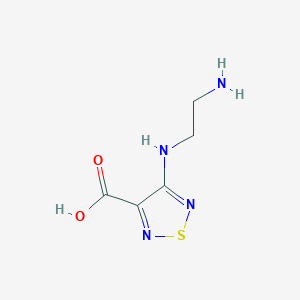


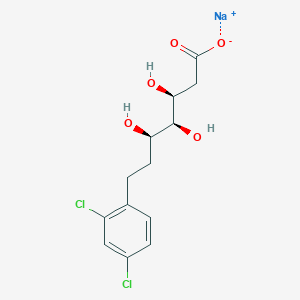
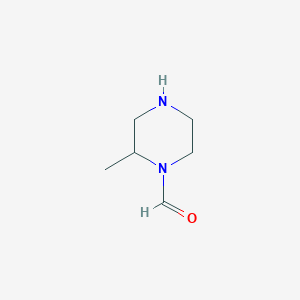

![1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1h-imidazole](/img/structure/B115452.png)


![N-[bis(2-methylpropyl)-octadecylsilyl]-N-methylmethanamine](/img/structure/B115462.png)
![N-[[4-[4-(4-methylphenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B115467.png)

